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molecular formula C6H5BrIN B1283032 4-Bromo-3-iodoaniline CAS No. 63037-64-9

4-Bromo-3-iodoaniline

Cat. No. B1283032
M. Wt: 297.92 g/mol
InChI Key: TXDUNPPIEVYUJH-UHFFFAOYSA-N
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Patent
US08481742B2

Procedure details

To a solution of 3-iodoaniline (12 mL, 100 mmol) in 400 mL CH2Cl2 at −10° C. was added in portions 2,4,4,6-tetrabromo-2,5-cyclohexadienone (45.1 g, 110 mmol) while maintaining an internal temperature of −10° C. After stirring for 4 hours, 150 mL of 1N NaOH was added, and the product was extracted with CH2Cl2. The combined extracts were washed with water and then brine and dried over Na2SO4. After concentration in vacuo the crude product was recrystallized with 2:1 hexanes:toluene to yield the desired product.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Br:9]C1C(=O)C(Br)=CC(Br)(Br)C=1.[OH-].[Na+]>C(Cl)Cl>[Br:9][C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[I:1] |f:2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
IC=1C=C(N)C=CC1
Name
Quantity
45.1 g
Type
reactant
Smiles
BrC=1C(C(=CC(C1)(Br)Br)Br)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo the crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized with 2:1 hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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